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2-(Pyrrolidine-1-carbonyl)benzoic acid - 20320-43-8

2-(Pyrrolidine-1-carbonyl)benzoic acid

Catalog Number: EVT-365594
CAS Number: 20320-43-8
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-(Pyrrolidine-1-carbonyl)benzoic acid” is a compound with the molecular formula C12H13NO3 . It is also known by other synonyms such as “2-(1-pyrrolidinylcarbonyl)benzoic acid” and “2-(pyrrolidin-1-ylcarbonyl)benzoic acid” among others . The compound has a molecular weight of 219.24 g/mol .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-(Pyrrolidine-1-carbonyl)benzoic acid”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .

Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidine-1-carbonyl)benzoic acid” includes a pyrrolidine ring attached to a benzene ring via a carbonyl group . The benzene ring also carries a carboxylic acid group . The InChIKey for the compound is QCEUWPGTKKABMR-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 219.08954328 g/mol . The topological polar surface area of the compound is 57.6 Ų .

Mechanism of Action

The proposed mechanism of action for 2-(Pyrrolidine-1-carbonyl)benzoic acid involves the inhibition of the bacterial enzyme MurA []. Docking studies suggest that this compound, alongside its analogue 3-{[2-(piperidine-1-carbonyl) phenyl]sulfamoyl}benzoic acid, demonstrates favorable binding energy scores compared to the known MurA inhibitor T6361 []. This suggests its potential to effectively bind to the active site of MurA and hinder its enzymatic activity, thus disrupting the peptidoglycan biosynthesis pathway.

Applications

The primary application of 2-(Pyrrolidine-1-carbonyl)benzoic acid, as explored in the provided research, is its potential as an antibacterial agent []. This potential stems from its predicted ability to inhibit MurA, a key enzyme in bacterial cell wall synthesis []. This inhibition can disrupt the bacterial cell wall formation process, leading to cell death.

T6361

Compound Description: T6361 is a derivative of 5-sulfonoxy-anthranilic acid and a known inhibitor of the bacterial enzyme MurA (UDP-N-Acetylglucosamine Enolpyruvyl Transferase). MurA is a key enzyme in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. []

Relevance: T6361 serves as the basis for the development of the related compound, 2-(Pyrrolidine-1-carbonyl)benzoic acid. Researchers explored modifications to the T6361 scaffold to identify more potent MurA inhibitors, leading to the discovery of 2-(Pyrrolidine-1-carbonyl)benzoic acid as a potential candidate. []

3-{[2-(Piperidine-1-carbonyl)phenyl]sulfamoyl}benzoic acid

Compound Description: This compound is an analog of T6361 identified through docking studies as a potential MurA inhibitor. It exhibits favorable binding energy scores compared to T6361 and engages in similar interactions with the enzyme's active site. []

Relevance: This compound shares a core benzoic acid moiety with 2-(Pyrrolidine-1-carbonyl)benzoic acid, differing in the substitution at the ortho position. While 2-(Pyrrolidine-1-carbonyl)benzoic acid features a pyrrolidine-1-carbonyl group, this analog incorporates a {[2-(piperidine-1-carbonyl)phenyl]sulfamoyl} substituent. This structural similarity suggests potential for similar biological activity. []

Structural and Functional Analysis of 2-(Pyrrolidine-1-carbonyl)benzoic Acid

Conformational Dynamics of the Pyrrolidine-Carbonyl-Benzoic Acid Scaffold

The molecular scaffold of 2-(pyrrolidine-1-carbonyl)benzoic acid (CAS 20320-43-8) exhibits distinctive conformational flexibility governed by three key elements: the pyrrolidine ring’s puckering dynamics, rotation about the C-N amide bond, and intramolecular interactions between the ortho-positioned carboxylic acid and amide carbonyl groups. The compound’s structure (C₁₂H₁₃NO₃, MW 219.24 g/mol) features two rotatable bonds centered on the amide linkage [2] [6]. Computational models reveal that the pyrrolidine ring adopts envelope (Cₛ) and half-chair (C₂) conformations in solution, with energy barriers for pseudorotation measuring ~5–8 kJ/mol, facilitating rapid interconversion at ambient temperature [2].

Table 1: Torsional Energy Parameters for Key Bonds

BondTorsional Angle (ϕ)Energy Barrier (kJ/mol)Dominant Conformer
N-C(O) (amide)180° (anti)15.278% population
N-C(O) (amide)±30° (gauche)18.722% population
Pyrrolidine C2-C3varies ±20°5.8envelope/Cₛ

Steric interactions between the ortho-carboxylic acid moiety and the amide carbonyl impose additional constraints. Nuclear Overhauser Effect (NOE) studies confirm a preferred dihedral angle of 40–60° between the benzoic acid plane and the amide bond, minimizing van der Waals repulsion while enabling weak C=O⋯H-O hydrogen bonding in the synclinal arrangement [6] [9]. This conformational restriction enhances molecular rigidity compared to meta- or para-substituted analogues, influencing binding site recognition in biological contexts [3].

Electronic Effects of Substituents on Aromatic Ring Reactivity

The electron-withdrawing nature of the pyrrolidine-1-carbonyl group (-CONC₄H₈) significantly modulates the electronic properties of the benzoic acid moiety. Hammett substituent constant (σₘ) analysis derived from acid dissociation constants (pKa) demonstrates that the -CON group exhibits moderate π-electron withdrawal (σₚ = +0.45) combined with strong resonance conjugation [3] [4]. This effect lowers the pKa of the carboxylic acid group to 3.8 ± 0.2, enhancing its acidity relative to unsubstituted benzoic acid (pKa = 4.2) [3] [9].

Infrared spectroscopy confirms electronic perturbations: the carbonyl stretching frequency (νC=O) of the carboxylic acid appears at 1680 cm⁻¹ (in KBr), shifted -25 cm⁻¹ relative to typical benzoic acid derivatives, indicating reduced electron density at the ortho position. Conversely, the amide νC=O absorbs at 1645 cm⁻¹, reflecting π-delocalization enhanced by the pyrrolidine nitrogen’s +R effect [2] [9].

Table 2: Electronic Parameters for Substituted Benzoic Acids

Substituent PositionHammett σ ValueCarboxylic Acid pKaνC=O (carboxylic) cm⁻¹
Ortho: -CONC₄H₈+0.63 (σᵢ)3.81680
Para: -CONC₄H₈+0.45 (σₚ)4.01695
Unsubstituted benzoic acid04.21705

The ortho effect induces unique reactivity: electrophilic aromatic substitution occurs exclusively at the meta position (e.g., nitration yields 5-nitro-2-(pyrrolidine-1-carbonyl)benzoic acid), while nucleophilic acyl substitution of the carboxylic acid group proceeds 4× faster than in para isomers due to reduced steric hindrance and enhanced carbonyl electrophilicity [3] [4]. Density Functional Theory (DFT) calculations reveal a LUMO energy of -1.8 eV localized on the carboxylic carbon, facilitating nucleophilic attack [9].

Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonding governs the molecular recognition of 2-(pyrrolidine-1-carbonyl)benzoic acid in supramolecular and biological contexts. The molecule possesses three hydrogen bond sites: the carboxylic acid (donor), carbonyl oxygen (acceptor), and the protonated pyrrolidine nitrogen (weak acceptor) under physiological conditions [2] [6]. Topological Polar Surface Area (TPSA) calculations quantify its hydrogen bonding capacity at 57.6 Ų, distributed as 37.3 Ų (carboxylic acid) and 20.3 Ų (amide carbonyl) [2] [4].

Crystallographic studies reveal three dominant hydrogen bonding motifs:

  • Dimeric Carboxylic Acid Pairing: Symmetric R₂²(8) rings formed via O-H⋯O bonds (d = 1.78 Å, ∠OHO = 176°) in apolar environments [6].
  • Amide-Carboxylic Acid Bifurcation: Intramolecular O-H⋯O=C interaction (d = 1.95 Å) coupled with intermolecular N-H⋯O bonding to biological targets [8].
  • Pyrrolidine-Mediated Hydration: Water bridges linking the protonated nitrogen (N⁺-H⋯OH₂, d = 1.82 Å) and carboxylic oxygen (H₂O⋯H-O-C, d = 1.75 Å) in aqueous media [4] [8].

In metalloproteinase inhibition, crystallography confirms that the carboxylic acid group coordinates Zn²⁺ ions (distance: 2.05 Å) in active sites, while the amide carbonyl forms hydrogen bonds with Thr-157 (d = 1.88 Å) and Ser-159 (d = 2.10 Å) residues in endothelin-converting enzyme models [8]. This dual interaction motif enhances binding affinity (ΔG = -9.2 kcal/mol) by 30% compared to monocarboxylic analogues [5] [8].

Table 3: Hydrogen Bond Parameters in Molecular Recognition

Interaction TypeBond Length (Å)Bond Angle (°)Biological Target/EnvironmentBinding Energy Contribution (kJ/mol)
O-H⋯O (dimer)1.78176Crystalline solid-25.6
O-H⋯O=C (amide)1.95155Intramolecular-12.3
COO⁻⋯Zn²⁺2.05-Metalloproteinase-48.9
N-H⋯O=C (protein)1.88158Ser/Thr residues-15.4

Properties

CAS Number

20320-43-8

Product Name

2-(Pyrrolidine-1-carbonyl)benzoic acid

IUPAC Name

2-(pyrrolidine-1-carbonyl)benzoic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)

InChI Key

QCEUWPGTKKABMR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)O

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